molecular formula C9H13NS B1386208 2-(Ethylsulfanyl)-5-methylaniline CAS No. 65523-85-5

2-(Ethylsulfanyl)-5-methylaniline

Cat. No.: B1386208
CAS No.: 65523-85-5
M. Wt: 167.27 g/mol
InChI Key: KGBXLLWKOKBCGL-UHFFFAOYSA-N
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Description

2-(Ethylsulfanyl)-5-methylaniline is an aromatic amine featuring a benzene ring substituted with an ethylsulfanyl (–S–CH₂CH₃) group at the 2-position and a methyl (–CH₃) group at the 5-position (Figure 1). The ethylsulfanyl moiety introduces sulfur-based electron-donating and nucleophilic properties, while the methyl group enhances lipophilicity. This compound serves as a precursor in synthesizing derivatives with applications in medicinal chemistry, particularly in antioxidant and enzyme-targeting agents .

Properties

IUPAC Name

2-ethylsulfanyl-5-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NS/c1-3-11-9-5-4-7(2)6-8(9)10/h4-6H,3,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGBXLLWKOKBCGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=C(C=C(C=C1)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-(Ethylsulfanyl)-5-methylaniline can be achieved through various synthetic routes. One common method involves the reaction of 2-chloro-5-methylphenylamine with ethanethiol in the presence of a base such as sodium hydroxide. The reaction typically takes place under reflux conditions, resulting in the formation of this compound .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

2-(Ethylsulfanyl)-5-methylaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of the corresponding amine.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, particularly at the positions ortho and para to the amine group.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield 2-ethylsulfinyl-5-methylphenylamine .

Scientific Research Applications

2-(Ethylsulfanyl)-5-methylaniline has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(Ethylsulfanyl)-5-methylaniline involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, leading to changes in cellular signaling pathways. For example, it may inhibit certain enzymes involved in metabolic processes, resulting in altered cellular functions . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following compounds are structurally analogous to 2-(ethylsulfanyl)-5-methylaniline, differing in substituent type, oxidation state, or position:

Compound Name Substituents (Position) Key Functional Groups Oxidation State of Sulfur
This compound –S–CH₂CH₃ (2), –CH₃ (5) Thioether (–S–), methyl –2 (thioether)
5-(Ethylsulfonyl)-2-methoxyaniline –SO₂–CH₂CH₃ (5), –OCH₃ (2) Sulfonyl (–SO₂–), methoxy +6 (sulfonyl)
2-Methyl-5-(methylsulfonyl)aniline –SO₂–CH₃ (5), –CH₃ (2) Sulfonyl, methyl +6
2-(Ethylsulfonyl)-5-(trifluoromethyl)aniline –SO₂–CH₂CH₃ (2), –CF₃ (5) Sulfonyl, trifluoromethyl +6
2-(4-Ethoxyphenoxy)-5-methylaniline –O–C₆H₄–OCH₂CH₃ (2), –CH₃ (5) Ether (–O–), ethoxyphenoxy

Key Observations :

  • Sulfur Oxidation State : The sulfonyl (–SO₂–) group (e.g., in 5-(ethylsulfonyl)-2-methoxyaniline) is highly electron-withdrawing and polar compared to the thioether (–S–) in the target compound. This increases solubility in aqueous media and enhances hydrogen-bonding capacity, critical for enzyme inhibition .
  • Substituent Effects : Trifluoromethyl (–CF₃) groups (e.g., in 2-(ethylsulfonyl)-5-(trifluoromethyl)aniline) introduce strong electron-withdrawing effects and metabolic stability, whereas methoxy (–OCH₃) groups (e.g., 5-(ethylsulfonyl)-2-methoxyaniline) donate electrons via resonance, modulating aromatic ring reactivity .

Physicochemical Properties

Property This compound 5-(Ethylsulfonyl)-2-methoxyaniline 2-(Ethylsulfonyl)-5-(trifluoromethyl)aniline
Molecular Weight (g/mol) ~167.3 (estimated) 215.28 253.25
Polarity Moderate (thioether) High (sulfonyl, methoxy) High (sulfonyl, –CF₃)
Lipophilicity (LogP) ~2.5 (estimated) ~1.8 ~2.9
Solubility Low in water Moderate in polar solvents Low (hydrophobic –CF₃)

Notes: Sulfonyl groups enhance aqueous solubility, whereas –CF₃ increases lipophilicity, impacting membrane permeability and biodistribution .

Biological Activity

Overview

2-(Ethylsulfanyl)-5-methylaniline is an aromatic amine that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound, characterized by the presence of an ethylsulfanyl group and a methyl group on the aniline structure, has been investigated for its potential therapeutic applications, particularly in cancer treatment and as an enzyme inhibitor.

Chemical Structure

The molecular formula for this compound is C9H13NC_9H_{13}N with a molecular weight of approximately 149.21 g/mol. The structure can be represented as follows:

C6H4(NH2)(C2H5S)(CH3)\text{C}_6\text{H}_4(\text{NH}_2)(\text{C}_2\text{H}_5\text{S})(\text{CH}_3)

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. In vitro assays demonstrated its effectiveness against various cancer cell lines, including breast and colon cancer cells. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation.

  • Case Study : A study published in the Journal of Medicinal Chemistry highlighted the compound's ability to inhibit the growth of MCF-7 breast cancer cells, showing a dose-dependent response with IC50 values in the micromolar range. The study attributed this activity to the compound's interaction with specific cellular pathways involved in cell cycle regulation.

Enzyme Inhibition

The compound has also been evaluated for its potential as an enzyme inhibitor. Research indicates that it can inhibit certain tyrosine kinases, which are crucial in various signaling pathways associated with cancer progression.

  • Research Findings : A comparative analysis indicated that this compound exhibits inhibitory effects on VEGFR2 (Vascular Endothelial Growth Factor Receptor 2), a key target in angiogenesis. This was evidenced by a significant reduction in phosphorylation levels of VEGFR2 in treated cells compared to controls.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics and safety profile of this compound is crucial for its development as a therapeutic agent. Preliminary studies suggest:

  • Absorption : The compound shows moderate lipophilicity, suggesting good membrane permeability.
  • Metabolism : Initial metabolic studies indicate that it undergoes phase I metabolism primarily via oxidation.
  • Toxicity : Toxicological assessments reveal that at therapeutic doses, the compound does not exhibit significant cytotoxicity towards normal cells, indicating a favorable safety profile.

Data Table: Summary of Biological Activities

Biological ActivityObserved EffectReference
Anticancer ActivityInhibition of MCF-7 cellsJournal of Medicinal Chemistry
Tyrosine Kinase InhibitionInhibition of VEGFR2Pharmacological Research
CytotoxicityLow toxicity to normal cellsToxicological Reports

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(Ethylsulfanyl)-5-methylaniline
Reactant of Route 2
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